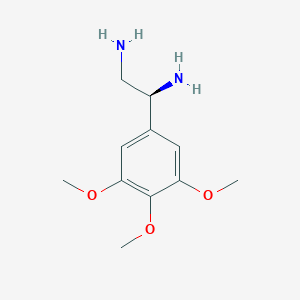
1-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-2-one is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromo group attached to the triazole ring, which imparts unique chemical properties. The molecular formula of this compound is C5H6BrN3O, and it is commonly used in various chemical and pharmaceutical applications due to its versatile reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-2-one typically involves the reaction of 3-bromo-1H-1,2,4-triazole with an appropriate acylating agent. One common method is the acylation of 3-bromo-1H-1,2,4-triazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of 1-(3-azido-1H-1,2,4-triazol-1-yl)propan-2-one, 1-(3-thiocyanato-1H-1,2,4-triazol-1-yl)propan-2-one, and 1-(3-methoxy-1H-1,2,4-triazol-1-yl)propan-2-one.
Oxidation Reactions: Formation of this compound oxo derivatives.
Reduction Reactions: Formation of 1-(3-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and the triazole ring play a crucial role in binding to the active site of the target molecule, leading to inhibition or modulation of its activity. This compound can form hydrogen bonds and hydrophobic interactions with the target, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one
- 1-(3-Fluoro-1H-1,2,4-triazol-1-yl)propan-2-one
- 1-(3-Iodo-1H-1,2,4-triazol-1-yl)propan-2-one
Uniqueness
1-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-2-one is unique due to the presence of the bromo group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in substitution reactions, making this compound a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C5H6BrN3O |
|---|---|
Molekulargewicht |
204.02 g/mol |
IUPAC-Name |
1-(3-bromo-1,2,4-triazol-1-yl)propan-2-one |
InChI |
InChI=1S/C5H6BrN3O/c1-4(10)2-9-3-7-5(6)8-9/h3H,2H2,1H3 |
InChI-Schlüssel |
JLZQXBCVQWESJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CN1C=NC(=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Aminothieno[3,2-c]pyridine-3-carboxylicacid](/img/structure/B15233262.png)


![a-[(Boc-amino)methyl]-2-thiopheneacetic acid](/img/structure/B15233284.png)
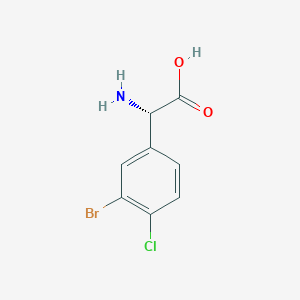
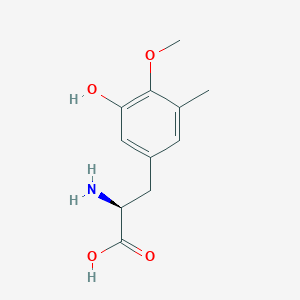
![(6S,9S)-6-(4-Hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-N-(thiophen-2-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B15233298.png)
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)pyridine-3-sulfonamide](/img/structure/B15233300.png)
![4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B15233306.png)
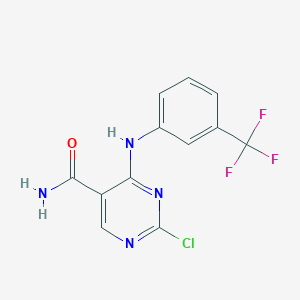
![Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15233315.png)
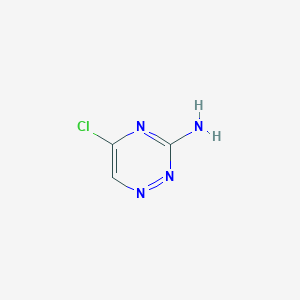
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B15233326.png)
